magnesium;methylbenzene;bromide
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Overview
Description
Magnesium;methylbenzene;bromide, also known as phenylmagnesium bromide, is a Grignard reagent. Grignard reagents are organomagnesium compounds that are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valuable due to its ability to act as both a strong base and a strong nucleophile, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;methylbenzene;bromide is typically prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
C6H5Br+Mg→C6H5MgBr
The reaction is initiated by adding a small amount of bromobenzene to magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. Once the reaction starts, the remaining bromobenzene is added slowly to maintain a gentle reflux. The reaction mixture is then stirred until all the magnesium has dissolved, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is carried out in large reactors equipped with efficient stirring and temperature control systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the Grignard reagent. Additionally, industrial processes often incorporate advanced techniques for purifying and isolating the final product to meet stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Magnesium;methylbenzene;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Forms biaryl compounds through reactions with aryl halides.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in anhydrous ether to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides in the presence of a catalyst to form new carbon-carbon bonds.
Aryl Halides: Reacts with aryl halides under palladium-catalyzed conditions to form biaryl compounds.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes: Formed from the reaction with alkyl halides.
Biaryl Compounds: Formed from the reaction with aryl halides.
Scientific Research Applications
Magnesium;methylbenzene;bromide has numerous applications in scientific research, including:
Organic Synthesis: Used to synthesize a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Material Science: Employed in the preparation of advanced materials, such as conducting polymers and nanomaterials.
Catalysis: Acts as a catalyst in various chemical reactions, including polymerization and coupling reactions.
Medicinal Chemistry: Utilized in the synthesis of complex molecules for drug discovery and development.
Mechanism of Action
The mechanism of action of magnesium;methylbenzene;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can act as a nucleophile, attacking electrophilic centers in other molecules. The reaction typically proceeds through a six-membered ring transition state, where the magnesium atom coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack.
Comparison with Similar Compounds
Magnesium;methylbenzene;bromide is similar to other Grignard reagents, such as ethylmagnesium bromide and phenylmagnesium chloride. it is unique in its ability to form stable biaryl compounds through coupling reactions with aryl halides. This property makes it particularly valuable in the synthesis of complex aromatic compounds.
List of Similar Compounds
- Ethylmagnesium Bromide
- Phenylmagnesium Chloride
- Methylmagnesium Iodide
This compound stands out due to its versatility and reactivity, making it an essential reagent in both academic and industrial research.
Properties
Molecular Formula |
C7H7BrMg |
---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
magnesium;methylbenzene;bromide |
InChI |
InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
DTGWSLDWZAMJHU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origin of Product |
United States |
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